molecular formula C13H7ClN2O3S B2963892 5-chloro-N-(1,3-dioxoisoindol-4-yl)thiophene-2-carboxamide CAS No. 476208-98-7

5-chloro-N-(1,3-dioxoisoindol-4-yl)thiophene-2-carboxamide

Cat. No. B2963892
CAS RN: 476208-98-7
M. Wt: 306.72
InChI Key: QKQLMNATBNLYIT-UHFFFAOYSA-N
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Description

5-chloro-N-(1,3-dioxoisoindol-4-yl)thiophene-2-carboxamide is a potent inhibitor of Factor Xa (FXa), a coagulation enzyme . It is a new class of antithrombotic agent that has been identified as a promising candidate for the development of safe and orally available anticoagulants . The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases .


Synthesis Analysis

The synthesis of 5-chloro-N-(1,3-dioxoisoindol-4-yl)thiophene-2-carboxamide involves the combination of the morpholinone and the 5-chlorothiophene-2-carboxamide moiety within the oxazolidinone FXa inhibitors . This combination resulted in subnanomolar in vitro potency .


Molecular Structure Analysis

The X-ray crystal structure of 5-chloro-N-(1,3-dioxoisoindol-4-yl)thiophene-2-carboxamide in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency for nonbasic 5 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-chloro-N-(1,3-dioxoisoindol-4-yl)thiophene-2-carboxamide have been optimized to achieve high potency and selectivity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-chloro-N-(1,3-dioxoisoindol-4-yl)thiophene-2-carboxamide contribute to its high potency and good oral bioavailability . The compound’s structure allows it to bind effectively to the S1 subsite of FXa .

Scientific Research Applications

Synthesis and Antioxidant Activity

5-Chloro-N-(1,3-dioxoisoindol-4-yl)thiophene-2-carboxamide has been utilized in the synthesis of novel compounds with significant antioxidant activities. For example, a study conducted by Tumosienė et al. (2019) involved the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, including 5-chloro-N-(1,3-dioxoisoindol-4-yl)thiophene-2-carboxamide. These compounds were tested for their antioxidant properties, with some showing potent antioxidant activities, comparable to well-known antioxidants like ascorbic acid. The antioxidant efficacy was determined through methods like DPPH radical scavenging and reducing power assays, highlighting the potential therapeutic applications of these compounds in combating oxidative stress-related diseases (Tumosienė et al., 2019).

Antitubercular Activity

Another research direction involves the synthesis and evaluation of derivatives for antitubercular activity. Marvadi et al. (2020) designed and synthesized a series of novel compounds, including 5-chloro-N-(1,3-dioxoisoindol-4-yl)thiophene-2-carboxamides, targeting Mycobacterium tuberculosis. These compounds were assessed for their potential to inhibit the growth of the tuberculosis-causing bacterium. The study identified several analogs with promising antitubercular properties, offering a new avenue for the development of antitubercular agents with lower cytotoxicity profiles, which is crucial for reducing treatment side effects and improving patient outcomes (Marvadi et al., 2020).

Anticancer Activity

The exploration of 5-chloro-N-(1,3-dioxoisoindol-4-yl)thiophene-2-carboxamide derivatives extends to anticancer research as well. Atta and Abdel‐Latif (2021) synthesized new thiophene, thiazolyl-thiophene, and thienopyridine derivatives, showcasing significant inhibitory activity against various cancer cell lines. Their study underlines the potential of these compounds in contributing to the development of new therapeutic agents against cancer. The effectiveness of these derivatives, particularly those containing thiazolidinone rings or thiosemicarbazide moieties, in inhibiting cancer cell growth further emphasizes the versatility of 5-chloro-N-(1,3-dioxoisoindol-4-yl)thiophene-2-carboxamide in medicinal chemistry applications (Atta & Abdel‐Latif, 2021).

Mechanism of Action

5-chloro-N-(1,3-dioxoisoindol-4-yl)thiophene-2-carboxamide acts as a direct inhibitor of Factor Xa (FXa), a coagulation enzyme . The inhibition of FXa prevents the formation of thrombin, thereby preventing the formation of blood clots .

Future Directions

5-chloro-N-(1,3-dioxoisoindol-4-yl)thiophene-2-carboxamide is currently under clinical development for the prevention and treatment of thromboembolic diseases . Its high potency and good oral bioavailability make it a promising candidate for future anticoagulant therapies .

properties

IUPAC Name

5-chloro-N-(1,3-dioxoisoindol-4-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN2O3S/c14-9-5-4-8(20-9)12(18)15-7-3-1-2-6-10(7)13(19)16-11(6)17/h1-5H,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQLMNATBNLYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C3=CC=C(S3)Cl)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)thiophene-2-carboxamide

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